Treosulfan vs. Reduced-Intensity Busulfan: Superior 36-Month Event-Free and Overall Survival in Older AML/MDS Patients
In a prospective, randomized phase III trial (MC-FludT.14/L) of 570 older or comorbid AML and MDS patients (median age 60 years) undergoing allo-HCT, treosulfan-based conditioning (30 g/m² IV plus fludarabine) demonstrated superior event-free survival (EFS) and overall survival (OS) compared to reduced-intensity busulfan-based conditioning (6.4 mg/kg IV plus fludarabine) [1].
| Evidence Dimension | Event-free survival (EFS) and overall survival (OS) |
|---|---|
| Target Compound Data | 36-month EFS 59.5% (95% CI 52.2–66.1); 36-month OS 66.8% |
| Comparator Or Baseline | Busulfan (6.4 mg/kg IV RIC): 36-month EFS 49.7% (95% CI 43.3–55.7); 36-month OS 56.3% |
| Quantified Difference | EFS HR 0.64 (95% CI 0.49–0.84), p = 0.0006; OS HR 0.64 (95% CI 0.48–0.87), p = 0.0037 |
| Conditions | Prospective randomized phase III trial; 570 patients (median age 60) with AML/MDS receiving fludarabine 30 mg/m²/day (d-6 to d-2) plus either treosulfan 10 g/m²/day (d-4 to d-2) or busulfan 3.2 mg/kg/day (d-4 to d-3) |
Why This Matters
This randomized phase III evidence establishes treosulfan's survival superiority over reduced-intensity busulfan in the defined patient population, directly informing formulary decisions and treatment guideline adoption.
- [1] Beelen DW, et al. Treosulfan compared with reduced-intensity busulfan improves allogeneic hematopoietic cell transplantation outcomes of older acute myeloid leukemia and myelodysplastic syndrome patients: Final analysis of a prospective randomized trial. Am J Hematol. 2022;97(8):1023-1034. View Source
